molecular formula C11H13N3O B11734976 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11734976
M. Wt: 203.24 g/mol
InChI Key: LWWINBZUPLQSCU-UHFFFAOYSA-N
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Description

3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is an organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a phenolic scaffold linked via an aminomethyl spacer to a 1-methyl-1H-pyrazole ring, a structure known to contribute to bioactive properties. Its molecular framework is commonly utilized as a building block or key pharmacophore in the synthesis of more complex molecules designed to modulate biological targets. Compounds with similar pyrazole-phenol motifs have demonstrated potential in pharmaceutical research, particularly in the development of kinase inhibitors . The structure-based design of such inhibitors is a prominent strategy for targeting oncogenic drivers, and this compound serves as a valuable intermediate for constructing novel chemical entities aimed at these pathways . Researchers can employ this chemical to generate derivatives for structure-activity relationship (SAR) studies, optimizing potency and selectivity against specific enzymes or receptors. The reactivity of this molecule is defined by its distinct functional groups. The phenolic hydroxyl group can participate in hydrogen bonding and serves as a handle for etherification or conjugation. The secondary amine group in the linker is amenable to reactions such as reductive amination or amide bond formation, allowing for further structural diversification. The 1-methyl-1H-pyrazole ring is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions and metabolic stability. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All chemicals must be handled by qualified professionals with a thorough understanding of safe laboratory practices, utilizing appropriate personal protective equipment (PPE). Please refer to the material safety data sheet (MSDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-3-2-4-11(15)5-9/h2-5,7-8,12,15H,6H2,1H3

InChI Key

LWWINBZUPLQSCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Differences

Compound Name Core Structure Key Substituents Synthesis Yield
Target Compound Phenol 1-Methyl-1H-pyrazol-4-ylaminomethyl N/A
Compound 25 Azetidine Cyanomethyl, tert-butyl carbamate 82%
Compound 26 Azetidine 2-Acetamidoethyl, tert-butyl carbamate 58%
Compound 27 Azetidine-imidazole 1H-imidazole-1-carbonyl, acetamide Not reported

Key Observations :

  • Core Flexibility: The target compound’s phenol core is planar and rigid, favoring π-π stacking and hydrogen bonding.
  • Substituent Effects: The tert-butyl carbamate in Compounds 25–26 introduces steric bulk, which may hinder crystallization compared to the phenol group’s hydrogen-bonding propensity . Compound 27’s imidazole-carbonyl group adds polarity and hydrogen-bond acceptor/donor sites, akin to the phenol but with distinct geometry.

Hydrogen-Bonding and Crystallographic Behavior

  • Target Compound: The phenol -OH group acts as a strong hydrogen-bond donor, likely forming O–H···N or O–H···O interactions with adjacent molecules, as observed in phenolic crystals . This could lead to dense, stable crystal packing.
  • Analogs 25–27: The azetidine nitrogen and carbonyl groups (e.g., acetamide in 26) participate in hydrogen bonding, but the tert-butyl carbamate in 25–26 may reduce interaction strength due to steric shielding. Compound 27’s imidazole moiety enhances directional interactions, resembling phenol but with bifurcated hydrogen bonds .

Functional Implications

  • Solubility: The phenol group enhances aqueous solubility relative to tert-butyl analogs but may reduce membrane permeability.
  • Biological Activity: While data for the target compound are unavailable, azetidine derivatives (25–27) are often explored as protease inhibitors or kinase modulators. The phenol’s hydrogen-bonding capacity could mimic phosphate groups in enzyme-binding sites, a feature absent in tert-butyl analogs.

Biological Activity

3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol, a compound belonging to the pyrazole derivative class, has garnered attention due to its diverse biological activities. This compound features a phenolic structure, which is often associated with antioxidant properties, and a pyrazole moiety that contributes to various biological mechanisms. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C11H13N3O, with a molecular weight of 203.24 g/mol. The compound's structure includes both a pyrazole and a phenolic group, which are crucial for its biological effects.

PropertyValue
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
IUPAC Name3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol
InChI KeyLWWINBZUPLQSCU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including meprin α and β. Structural modifications have been shown to enhance selectivity and potency against these targets .
  • Signaling Pathways : It influences pathways related to inflammation, cell proliferation, and apoptosis, suggesting a role in anti-inflammatory and anticancer activities .

Antioxidant Properties

The phenolic component is known for its antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the modulation of signaling pathways that control cell cycle progression and apoptosis .

Case Studies

  • Inhibition Studies : A study highlighted the synthesis of various pyrazole derivatives, including this compound, demonstrating their inhibitory effects on meprin enzymes. The results indicated that structural modifications could enhance inhibitory potency .
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of similar pyrazole compounds against Gram-positive and Gram-negative bacteria. The findings showed promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Q & A

Basic: What are the common synthetic routes for preparing 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. A common approach includes:

  • Step 1: Reacting 1-methyl-1H-pyrazole-4-amine with a benzaldehyde derivative (e.g., 3-hydroxybenzaldehyde) under reflux in ethanol or DMSO.
  • Step 2: Reducing the intermediate Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C in methanol) to form the aminomethyl linkage.
  • Optimization: Key parameters include solvent polarity (DMSO enhances reactivity), temperature control (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to aldehyde). Purity is monitored via HPLC, and yields are improved by excluding moisture .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation employs:

  • NMR Spectroscopy: 1^1H NMR identifies the phenolic -OH (~5.5 ppm) and pyrazole N-methyl group (~3.8 ppm). 13^{13}C NMR confirms aromatic carbons and the aminomethyl bridge.
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+^+ at m/z 244.1215 for C12_{12}H14_{14}N3_3O).
  • X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming the planar pyrazole ring and phenol geometry .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:
Initial screens focus on:

  • Kinase Inhibition: Janus kinase (JAK) assays using recombinant enzymes (e.g., JAK2) with ATP-competitive ELISA to measure IC50_{50}.
  • Antimicrobial Activity: Broth microdilution against S. aureus and E. coli (MIC values).
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess viability at 10–100 µM. Positive controls (e.g., ruxolitinib for JAK) ensure assay validity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural analysis?

Answer:

  • Dynamic Effects in NMR: Aromatic proton splitting discrepancies may arise from solution-phase tautomerism. Variable-temperature NMR (25–60°C) can stabilize conformers.
  • XRD Validation: Compare crystallographic data (e.g., C–N bond lengths from SHELXL ) with DFT-optimized geometries (B3LYP/6-31G* level).
  • HPLC-MS Purity Check: Rule out impurities causing signal overlap. Use orthogonal methods like IR to confirm functional groups .

Advanced: What strategies optimize reaction yield and purity in large-scale synthesis?

Answer:

  • Solvent Screening: Switch from ethanol to DMF for better solubility of intermediates.
  • Catalyst Tuning: Use Pd/C (5% loading) under 3 atm H2_2 for selective reduction of imine intermediates.
  • Workup Refinement: Employ column chromatography (silica gel, 7:3 hexane/ethyl acetate) followed by recrystallization (methanol/water) to achieve >95% purity. Monitor by TLC and adjust gradient elution .

Advanced: How are hydrogen-bonding patterns analyzed to predict crystallographic packing?

Answer:

  • Graph Set Analysis: Use Mercury or PLATON to classify H-bond motifs (e.g., R22(8)R_2^2(8) rings) from XRD data.
  • Etter’s Rules: Apply graph theory to identify donor/acceptor networks. For example, phenol -OH often forms O–H···N bonds with pyrazole nitrogens, stabilizing layered packing .
  • Thermal Ellipsoid Models: ORTEP-III visualizes anisotropic displacement, highlighting H-bond stability .

Advanced: How can solubility limitations in aqueous buffers be addressed for biological assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Derivatization: Acetylate the phenolic -OH to improve lipophilicity (confirmed by LogP calculation via ChemAxon).
  • pH Adjustment: Ionize the phenol group (pKa ~10) in alkaline buffers (pH 8–9) .

Advanced: What structure-activity relationship (SAR) strategies enhance JAK inhibitory activity?

Answer:

  • Substitution at Pyrazole C-3: Introduce electron-withdrawing groups (e.g., -CF3_3) to strengthen ATP-binding pocket interactions.
  • Aminomethyl Chain Modification: Replace -CH2_2- with -CH2_2CH2_2- to probe flexibility.
  • Phenol Ring Halogenation: Add -F or -Cl at C-5 to enhance hydrophobic contacts. Validate via molecular docking (AutoDock Vina) against JAK2 (PDB: 4U6J) .

Advanced: What computational methods predict metabolic stability and degradation pathways?

Answer:

  • DFT Calculations: Assess oxidation potential at the phenol ring (HOMO/LUMO gaps).
  • MD Simulations: Run 100-ns trajectories in GROMACS to identify vulnerable bonds (e.g., N–CH3_3 cleavage).
  • CYP450 Docking: Use SwissDock to model interactions with CYP3A4, predicting hydroxylation sites .

Advanced: How is compound stability under varying pH and temperature conditions quantified?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 hours at 40°C. Monitor degradation via UPLC-MS.
    • Thermal Stress: Heat at 60°C for 72 hours; assess by DSC for melting point shifts.
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.